molecular formula C20H21N3O3S B11227213 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B11227213
M. Wt: 383.5 g/mol
InChI Key: PSDIINSBZCDUDJ-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole involves multiple steps. The synthetic route typically starts with the preparation of the 3,4-dihydro-2H-1,5-benzodioxepin core, followed by the introduction of the triazole ring and the phenoxyethylsulfanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole include:

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-5-(2-phenoxyethylsulfanyl)-1,2,4-triazole

InChI

InChI=1S/C20H21N3O3S/c1-23-19(15-8-9-17-18(14-15)26-11-5-10-25-17)21-22-20(23)27-13-12-24-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3

InChI Key

PSDIINSBZCDUDJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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